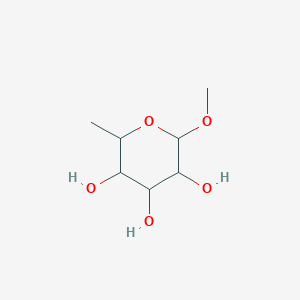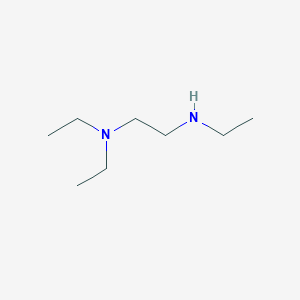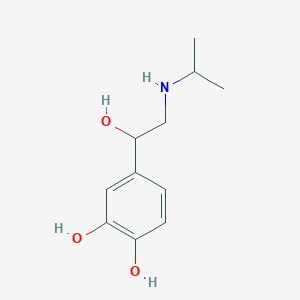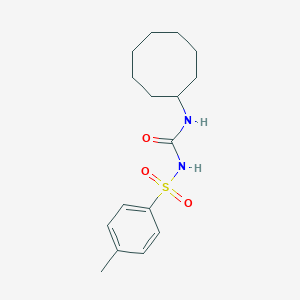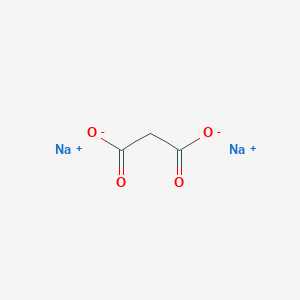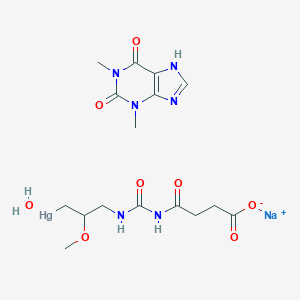
2-Phenylethylaminhydrochlorid
Übersicht
Beschreibung
Phenethylamin-Hydrochlorid ist eine organische Verbindung, die zur Klasse der Phenethylamine gehört. Es ist ein natürliches Monoamin-Alkaloid und ein Spurenamin, das beim Menschen als Stimulans des zentralen Nervensystems wirkt. Phenethylamin-Hydrochlorid ist bekannt für seine Rolle bei der Regulierung der Monoamin-Neurotransmission durch Bindung an den Trace-Amin-assoziierten Rezeptor 1 (TAAR1) und die Hemmung des vesikulären Monoamintransporters 2 (VMAT2) in Monoamin-Neuronen .
Wissenschaftliche Forschungsanwendungen
Phenethylamin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese verschiedener organischer Verbindungen verwendet.
Industrie: Wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten verwendet.
Wirkmechanismus
Phenethylamin-Hydrochlorid entfaltet seine Wirkung durch Regulierung der Monoamin-Neurotransmission. Es bindet an den Trace-Amin-assoziierten Rezeptor 1 (TAAR1) und hemmt den vesikulären Monoamintransporter 2 (VMAT2) in Monoamin-Neuronen . Diese Regulierung beeinflusst die Konzentration von Neurotransmittern wie Dopamin, Noradrenalin und Serotonin und beeinflusst so Stimmung, Kognition und andere Funktionen des zentralen Nervensystems .
Wirkmechanismus
Target of Action
2-Phenylethylamine hydrochloride primarily targets Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans . These targets play a crucial role in the metabolism of the compound .
Mode of Action
2-Phenylethylamine hydrochloride interacts with its targets by acting as a neuromodulator in the central nervous system . It stimulates the release of norepinephrine and dopamine . This interaction results in changes in the neurotransmitter levels, which can affect various physiological processes .
Biochemical Pathways
The compound affects the dopaminergic neurons , which play a critical role in voluntary movement, stress, or mood . The endogenous catecholamines dopamine, norepinephrine, and epinephrine, which are examples of open-chain 2-phenethylamines, exhibit a central role in these neurons .
Pharmacokinetics
It is known that the compound is soluble in water, alcohol, and ether , which can impact its bioavailability. It is metabolized by monoamine oxidases as well as other enzymes .
Result of Action
The molecular and cellular effects of 2-Phenylethylamine hydrochloride’s action are primarily related to its role as a central nervous system stimulant . It is related to many psychoactive compounds such as the amphetamines and catecholamines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylethylamine hydrochloride. For instance, exposure to moist air or water can lead to hazardous reactions . Strong oxidizing agents and strong acids can also affect the compound .
Biochemische Analyse
Biochemical Properties
2-Phenylethylamine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes and proteins, including monoamine oxidase (MAO), which is responsible for its degradation . The interaction with MAO leads to the formation of phenylacetic acid, a process crucial for maintaining neurotransmitter balance. Additionally, 2-Phenylethylamine hydrochloride can bind to trace amine-associated receptors (TAAR1), influencing the release of other neurotransmitters such as dopamine and serotonin .
Cellular Effects
2-Phenylethylamine hydrochloride affects various cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the release of neurotransmitters. This modulation can impact gene expression and cellular metabolism, leading to changes in cell function. For instance, the compound can enhance the release of dopamine, which plays a critical role in mood regulation and cognitive functions . In non-neuronal cells, 2-Phenylethylamine hydrochloride may affect cellular metabolism by interacting with metabolic enzymes, altering energy production and utilization.
Molecular Mechanism
At the molecular level, 2-Phenylethylamine hydrochloride exerts its effects through several mechanisms. It binds to and activates TAAR1, leading to downstream signaling events that influence neurotransmitter release and receptor sensitivity . Additionally, the compound can inhibit MAO, preventing the breakdown of other monoamines and thereby increasing their availability in the synaptic cleft . These interactions result in enhanced neurotransmission and altered neuronal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylethylamine hydrochloride can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat. Long-term studies have shown that prolonged exposure to 2-Phenylethylamine hydrochloride can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Phenylethylamine hydrochloride in animal models vary with dosage. At low doses, the compound can enhance cognitive function and mood by increasing neurotransmitter levels . At high doses, it may cause adverse effects such as hyperactivity, anxiety, and neurotoxicity. Threshold effects are observed, where a minimal effective dose is required to elicit a response, and exceeding this threshold can lead to toxicity .
Metabolic Pathways
2-Phenylethylamine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by MAO to form phenylacetic acid . This metabolic pathway is crucial for regulating the levels of 2-Phenylethylamine hydrochloride and preventing its accumulation, which could lead to toxic effects. The compound also interacts with other enzymes and cofactors, influencing metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, 2-Phenylethylamine hydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Transporters and binding proteins facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its affinity for different tissues and its interaction with cellular transport mechanisms.
Subcellular Localization
2-Phenylethylamine hydrochloride is localized in various subcellular compartments, including the cytoplasm and synaptic vesicles . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. This subcellular distribution is essential for its role in modulating neurotransmitter release and cellular signaling pathways.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Ein Verfahren zur Herstellung von Phenethylamin beinhaltet die Reduktion von Benzylcyanid mit Wasserstoff in flüssigem Ammoniak in Gegenwart eines Raney-Nickel-Katalysators bei einer Temperatur von 130 °C und einem Druck von 13,8 MPa . Ein weiteres Verfahren beinhaltet die Reduktion von Phenylessigsäureamid unter Verwendung von Zinkborhydrid in Tetrahydrofuran-Lösung, gefolgt von Extraktion und Destillation .
Industrielle Produktionsverfahren
Die industrielle Produktion von Phenethylamin-Hydrochlorid erfolgt in der Regel durch katalytische Hydrierung von Benzylcyanid oder durch Reduktion von Phenylessigsäureamid. Diese Verfahren werden aufgrund ihrer Effizienz und Ausbeute gewählt, wodurch sie sich für die Produktion im großen Maßstab eignen .
Analyse Chemischer Reaktionen
Reaktionstypen
Phenethylamin-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Oxidation: Monoaminoxidase (MAO) und Aldehyddehydrogenase (ALDH) sind häufige Reagenzien für Oxidationsreaktionen.
Reduktion: Zinkborhydrid in Tetrahydrofuran-Lösung wird für Reduktionsreaktionen verwendet.
Substitution: Verschiedene Substituenten können unter geeigneten Bedingungen in die Phenethylamin-Grundstruktur eingeführt werden.
Hauptprodukte, die gebildet werden
Oxidation: Phenylessigsäure.
Reduktion: Phenethylamin.
Substitution: Verschiedene substituierte Phenethylamine.
Vergleich Mit ähnlichen Verbindungen
Phenethylamin-Hydrochlorid ist anderen Phenethylaminen ähnlich, wie z. B.:
Methamphetamin: Ähnlich in Struktur und Funktion wie Phenethylamin, aber mit einem höheren Missbrauchspotenzial und Suchtpotential.
Phenethylamin-Hydrochlorid ist einzigartig in seiner spezifischen Bindung an TAAR1 und seiner Rolle als Spurenamin, was es von anderen stärker wirksamen und weit verbreiteten Stimulanzien unterscheidet .
Eigenschaften
IUPAC Name |
2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHIBNDAFWIOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-04-0 (Parent) | |
| Record name | Phenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0059744 | |
| Record name | Benzeneethanamine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Aldrich MSDS] | |
| Record name | 2-Phenylethylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
156-28-5 | |
| Record name | 2-Phenylethylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylethylamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanamine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOF61XW69D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary known biological effect of 2-phenylethylamine hydrochloride in animals?
A1: Research suggests that 2-phenylethylamine hydrochloride acts as an alarm cue for sea lamprey (Petromyzon marinus), eliciting an avoidance response. This response has been observed in both adult and juvenile lampreys exposed to varying concentrations of the compound. [, , , ] It is hypothesized that this alarm response is triggered by the compound mimicking a natural predator cue. []
Q2: How does the structure of 2-phenylethylamine hydrochloride relate to its activity as a potential appetite suppressant?
A2: While 2-phenylethylamine hydrochloride itself hasn't been directly studied as an appetite suppressant in the provided research, a derivative, N-(3-chloropropyl)-1-methyl-2-phenylethylamine hydrochloride (Ro 4-5282), has shown promise in this area. [, , ] The structural modifications present in Ro 4-5282, specifically the N-(3-chloropropyl) and 1-methyl groups, are likely crucial for its anorexigenic activity, potentially influencing its binding affinity to specific receptors involved in appetite regulation. Further research is needed to fully elucidate the structure-activity relationship.
Q3: What analytical techniques are commonly employed to quantify 2-phenylethylamine hydrochloride?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for quantifying 2-phenylethylamine hydrochloride. This method allows for the simultaneous determination of its purity alongside other biogenic amine hydrochlorides. [] By analyzing the unique spectral signals produced by the compound's hydrogen atoms, researchers can accurately determine its concentration in a sample.
Q4: Are there any known instances of habituation or tolerance developing to the effects of 2-phenylethylamine hydrochloride in sea lamprey?
A4: Research suggests that repeated exposure to 2-phenylethylamine hydrochloride does not lead to habituation in sea lamprey. [, ] This finding is significant because it indicates that the compound could potentially be used as a long-term repellent for managing sea lamprey populations without diminishing efficacy.
Q5: Can 2-phenylethylamine hydrochloride induce an avoidance response in fish species other than sea lamprey?
A5: Studies investigating the effects of 2-phenylethylamine hydrochloride on rainbow trout (Oncorhynchus mykiss) have shown that it does not induce a significant avoidance response in this species. [] This finding provides preliminary evidence suggesting that the alarm response elicited by 2-phenylethylamine hydrochloride might be species-specific, potentially targeting chemosensory pathways unique to lampreys.
Q6: Are there specific receptors or binding sites that 2-phenylethylamine hydrochloride interacts with to exert its biological effects?
A7: While the exact mechanisms of action for 2-phenylethylamine hydrochloride remain to be fully elucidated, the research suggests that it likely interacts with specific chemoreceptors in the olfactory system of sea lamprey. [, , ] These receptors are thought to be highly sensitive to minute concentrations of the compound, triggering a cascade of neural signals that ultimately result in the observed avoidance behavior.
Q7: What are the potential applications of calixarene-based receptors in relation to 2-phenylethylamine hydrochloride?
A8: Calixarene-based receptors, specifically those incorporating crown ether moieties, have demonstrated the ability to bind organic ammonium salts like 2-phenylethylamine hydrochloride. [] This binding ability arises from the heteroditopic nature of these receptors, allowing them to simultaneously interact with both the cationic amine and anionic chloride components of the salt. Further research exploring these interactions could lead to novel applications in drug delivery, sensing, or separation technologies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




